![molecular formula C15H13N3O3S B2823127 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-54-3](/img/structure/B2823127.png)

3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

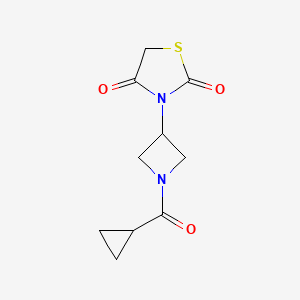

“3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Applications De Recherche Scientifique

Anticancer Potential

Thieno[2,3-d]pyrimidin-4-ones, including our compound of interest, have been investigated for their potential as anticancer agents. These derivatives exhibit cytotoxic effects against cancer cell lines, with some compounds showing optimal activity in the nanomolar range . Researchers continue to explore their mechanisms of action and evaluate their efficacy in preclinical studies.

Antimycobacterial Activity

Compounds derived from thieno[2,3-d]pyrimidin-4-ones have demonstrated promising antimycobacterial activity. Specifically, compounds 13b and 29e exhibit excellent activity against mycobacteria, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . These findings suggest that thienopyrimidinones could be developed as antitubercular agents.

Structure-Guided Drug Design

Researchers are using insights from the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones to guide the design of novel compounds. By optimizing the structure of thieno pyrimidin-4-amines, they aim to improve potency and pharmacokinetic properties for potential in vivo evaluation .

Synthetic Approaches

Thieno[2,3-d]pyrimidin-4-ones can be synthesized via various methods. One common approach involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Additionally, the reaction of thiophene derivatives with isocyanates has been explored to yield thienopyrimidines .

Ureido Intermediates

The synthesis of key ureido intermediates based on thiophene derivatives and subsequent cyclization has provided a direct route to thienopyrimidines . This strategy offers potential for accessing diverse derivatives with varied biological activities.

Mécanisme D'action

Target of Action

Thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been reported to inhibit cytochrome bd oxidase (cyt-bd), an enzyme found in mycobacterium tuberculosis .

Mode of Action

Related thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cyt-bd, which could suggest a similar mechanism of action .

Biochemical Pathways

Inhibition of cyt-bd by related compounds can disrupt the oxidative phosphorylation pathway, affecting atp production .

Result of Action

Related compounds have shown to inhibit the proliferation of certain cell lines .

Propriétés

IUPAC Name |

3,5-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-10-5-9(6-11(7-10)21-2)14(19)18-13-12-3-4-22-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQBQSGMPXETPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B2823055.png)

![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2823066.png)